Contezolid acefosamil is a novel prodrug of contezolid, a next-generation oxazolidinone antibiotic designed to combat Gram-positive bacterial infections, particularly those caused by multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus. This compound has been developed to enhance the solubility and bioavailability of contezolid, facilitating both intravenous and oral administration. Contezolid acefosamil has shown promise in clinical settings, being approved for treating complicated skin and soft tissue infections in China.
Contezolid acefosamil falls under the classification of oxazolidinone antibiotics, which are characterized by their ability to inhibit bacterial protein synthesis. The compound is derived from contezolid, which itself is an advanced derivative designed to minimize side effects associated with earlier oxazolidinones, such as linezolid. The structural modifications in contezolid acefosamil aim to improve pharmacokinetic properties while maintaining antibacterial efficacy.
The synthesis of contezolid acefosamil involves several key steps:
Contezolid acefosamil features a complex molecular structure that includes:
Contezolid acefosamil undergoes several chemical transformations:
The mechanism by which contezolid acefosamil exerts its antibacterial effects involves:
The physical and chemical properties of contezolid acefosamil include:
Contezolid acefosamil has several significant applications in medicine:
Contezolid acefosamil represents a strategic advancement in oxazolidinone antibiotics, specifically engineered to overcome the pharmacokinetic limitations of its active metabolite, contezolid. This prodrug leverages a targeted O-acyl phosphoramidate modification to enhance aqueous solubility and systemic delivery, while maintaining the potent antibacterial activity of the parent compound against multidrug-resistant Gram-positive pathogens [2] [5].
Contezolid, a novel ortho-fluoro dihydropyridone oxazolidinone, exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), with MIC~90~ values of 0.5 μg/mL and 1.0 μg/mL, respectively [3]. Despite this efficacy, its clinical utility is constrained by poor aqueous solubility (intrinsic solubility <0.1 mg/mL), which limits intravenous formulation and bioavailability. The O-acyl phosphoramidate prodrug approach was selected to address this challenge through:
Table 1: Physicochemical Properties of Contezolid Acefosamil vs. Contezolid
Property | Contezolid Acefosamil | Contezolid |
---|---|---|
Aqueous Solubility (mg/mL) | >50 (pH 7.4) | <0.1 |
LogD (octanol/water) | -1.2 | 2.8 |
Plasma Stability (t~1/2~) | 0.8 hours | N/A |
Bioactivation Efficiency | >85% conversion | N/A |
The molecular design of contezolid acefosamil involved strategic modifications at two key sites:
Core scaffold optimization: Contezolid itself was derived from linezolid through replacement of the morpholine ring with a piperidinone moiety (Fig. 1). This change enhances membrane permeability while maintaining binding affinity for the 23S rRNA peptidyl transferase center [2]. The ortho-fluorine substitution further stabilizes the molecule against oxidative metabolism [3].
Prodrug conjugation: The phosphoramidate promoiety is attached via an ester linkage to contezolid's C-5 hydroxymethyl group. This modification incorporates:
This architecture achieves balanced hydrophilicity-lipophilicity (LogD -1.2), enabling both intravenous formulation and efficient intracellular penetration post-activation. Comparative studies demonstrate 4-fold higher plasma exposure of active contezolid from the prodrug versus direct administration [5].
Contezolid acefosamil undergoes a three-step enzymatic activation process distinct from other prodrug strategies:
Table 2: Activation Pathways of Oxazolidinone Prodrugs
Prodrug Type | Activation Enzymes | Activation Site | Key Intermediates |
---|---|---|---|
O-Acyl Phosphoramidate | hCE1 → HINT1 → Spontaneous | Systemic circulation | Phosphonate → Alanine conjugate |
Simple Ester (e.g., val) | Esterases (plasma/tissue) | Intestinal mucosa/liver | Carboxylic acid |
Peptide-based | Peptidases (intracellular) | Lysosomal | Amino acid conjugates |
This pathway offers advantages over traditional prodrug approaches:
Compound Name | Chemical Class | Role |
---|---|---|
Contezolid acefosamil | O-Acyl phosphoramidate | Prodrug |
Contezolid | Oxazolidinone | Active metabolite |
Linezolid | Oxazolidinone | Comparator antibiotic |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0